molecular formula C14H13F2NO4 B13221832 4',4'-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one

4',4'-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one

Katalognummer: B13221832
Molekulargewicht: 297.25 g/mol
InChI-Schlüssel: GQGIGIZWNBOGRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’,4’-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is a complex organic compound known for its unique structural properties It belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclic system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one typically involves multi-step organic reactions. The starting materials often include fluorinated benzene derivatives and nitro compounds. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process might include steps such as nitration, fluorination, and cyclization, followed by purification techniques like recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4’,4’-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines or other reduced forms.

    Substitution: Fluorine atoms can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

4’,4’-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism by which 4’,4’-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4-Difluoronitrobenzene
  • 1,2-Difluoro-4-nitrobenzene
  • 2,6-Difluoro-4-hydroxybenzonitrile

Uniqueness

4’,4’-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C14H13F2NO4

Molekulargewicht

297.25 g/mol

IUPAC-Name

4',4'-difluoro-6-nitrospiro[3H-chromene-2,1'-cyclohexane]-4-one

InChI

InChI=1S/C14H13F2NO4/c15-14(16)5-3-13(4-6-14)8-11(18)10-7-9(17(19)20)1-2-12(10)21-13/h1-2,7H,3-6,8H2

InChI-Schlüssel

GQGIGIZWNBOGRN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC12CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-])(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.